molecular formula C11H8F3NO2 B8386429 (3-Phenyl-4-(trifluoromethyl)isoxazol-5-yl)methanol

(3-Phenyl-4-(trifluoromethyl)isoxazol-5-yl)methanol

Cat. No. B8386429
M. Wt: 243.18 g/mol
InChI Key: NOLJLKGVOOKSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08629282B2

Procedure details

A mixture of (3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)methanol (2.1 g, 8.64 mmol), TEMPO (0.094 g, 0.604 mmol), and a sodium phosphate buffer (0.67M) (32.2 mL, 21.59 mmol) in acetonitrile (30 mL) was heated to 35° C. A fresh solution of sodium phosphate buffer (40 mL, pH ˜6.5) consisting of a 1:1 solution of NaH2PO4 (20 mL, 0.67M) and Na2HPO4 (20 mL, 0.67M) was prepared and used. Solutions of sodium chlorite (3.91 g, 34.5 mmol) in water (4.5 mL) and bleach (4.3 mL, 6% wt.) were added simultaneously over 40 min. The reaction was monitored by HPLC, and after 2 h, ˜30% of the starting material remained. After 6 h, 10% remained. Additional bleach (100 μL) was added, and the reaction mixture was left at room temperature overnight. Additional bleach (100 μL) was added. The resulting mixture was allowed to stir at 35° C. for additional 2 h. HPLC indicated complete conversion. The reaction was quenched by the slow addition of a solution of sodium sulfite (2.07 mL, 43.2 mmol) in water (90 mL) at 0° C., resulting in the disappearance of the brown reaction color. The solvent was removed under reduced pressure, and the remaining aqueous residue was extracted with ethyl acetate (3×40 mL). The organic layers were combined, washed with water (8 mL), washed with brine (8 mL), and dried over anhydrous sodium sulfate. Concentration under reduced pressure afforded 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid (2.2 g, 8.55 mmol, 99% yield) as a pale yellow solid.
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.094 g
Type
catalyst
Reaction Step Two
Quantity
32.2 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
[Compound]
Name
NaH2PO4
Quantity
20 mL
Type
reactant
Reaction Step Five
[Compound]
Name
Na2HPO4
Quantity
20 mL
Type
reactant
Reaction Step Six
Quantity
3.91 g
Type
reactant
Reaction Step Seven
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
2.07 mL
Type
reactant
Reaction Step Nine
Name
Quantity
90 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:11]([C:12]([F:15])([F:14])[F:13])=[C:10]([CH2:16][OH:17])[O:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P([O-])([O-])([O-])=[O:19].[Na+].[Na+].[Na+].Cl([O-])=O.[Na+].S([O-])([O-])=O.[Na+].[Na+]>C(#N)C.O.CC1(C)N([O])C(C)(C)CCC1>[C:1]1([C:7]2[C:11]([C:12]([F:15])([F:13])[F:14])=[C:10]([C:16]([OH:19])=[O:17])[O:9][N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3.4,5.6,7.8.9,^1:43|

Inputs

Step One
Name
Quantity
4.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NOC(=C1C(F)(F)F)CO
Name
Quantity
0.094 g
Type
catalyst
Smiles
CC1(CCCC(N1[O])(C)C)C
Step Three
Name
Quantity
32.2 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Five
Name
NaH2PO4
Quantity
20 mL
Type
reactant
Smiles
Step Six
Name
Na2HPO4
Quantity
20 mL
Type
reactant
Smiles
Step Seven
Name
Quantity
3.91 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Eight
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
2.07 mL
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
to stir at 35° C. for additional 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
ADDITION
Type
ADDITION
Details
were added simultaneously over 40 min
Duration
40 min
WAIT
Type
WAIT
Details
After 6 h
Duration
6 h
ADDITION
Type
ADDITION
Details
Additional bleach (100 μL) was added
WAIT
Type
WAIT
Details
the reaction mixture was left at room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Additional bleach (100 μL) was added
CUSTOM
Type
CUSTOM
Details
resulting in the disappearance of the brown reaction color
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the remaining aqueous residue was extracted with ethyl acetate (3×40 mL)
WASH
Type
WASH
Details
washed with water (8 mL)
WASH
Type
WASH
Details
washed with brine (8 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NOC(=C1C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.55 mmol
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.